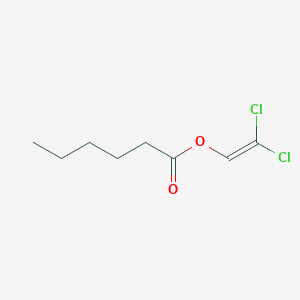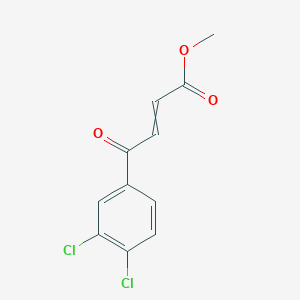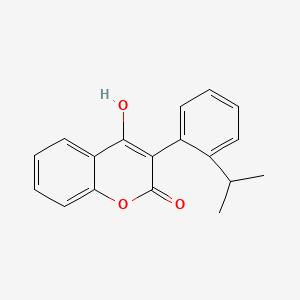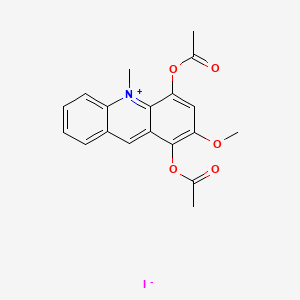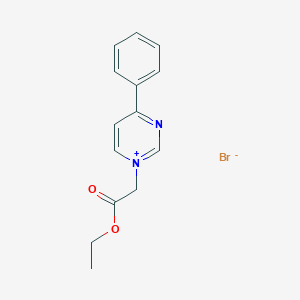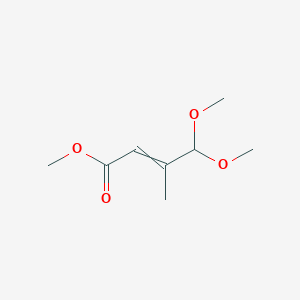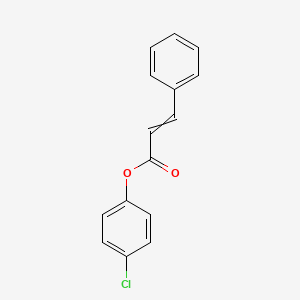
2-Propenoic acid, 3-phenyl-, 4-chlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, 4-chlorophenyl ester typically involves the esterification of 2-propenoic acid with 4-chlorophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-phenyl-, 4-chlorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-propenoic acid and 4-chlorophenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using amines under mild heating conditions.
Major Products Formed
Hydrolysis: 2-Propenoic acid and 4-chlorophenol.
Reduction: The corresponding alcohol.
Substitution: Amides formed from the reaction with amines.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-phenyl-, 4-chlorophenyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical reactions.
Industry: The ester is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 4-chlorophenyl ester involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
2-Propenoic acid, 3-phenyl-, 4-chlorophenyl ester can be compared with other similar esters, such as:
2-Propenoic acid, 3-phenyl-, methyl ester: This ester has a similar structure but with a methyl group instead of a 4-chlorophenyl group.
2-Propenoic acid, 3-phenyl-, ethyl ester: This ester has an ethyl group instead of a 4-chlorophenyl group.
2-Propenoic acid, 3-phenyl-, pentyl ester: This ester has a pentyl group instead of a 4-chlorophenyl group.
The uniqueness of this compound lies in the presence of the 4-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to other esters.
Eigenschaften
CAS-Nummer |
73789-34-1 |
|---|---|
Molekularformel |
C15H11ClO2 |
Molekulargewicht |
258.70 g/mol |
IUPAC-Name |
(4-chlorophenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H11ClO2/c16-13-7-9-14(10-8-13)18-15(17)11-6-12-4-2-1-3-5-12/h1-11H |
InChI-Schlüssel |
CZAZTALFKHKAKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


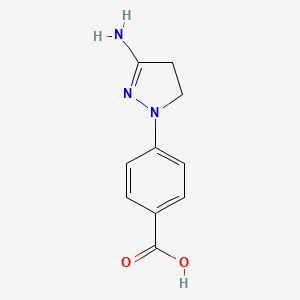
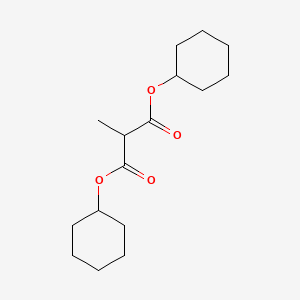
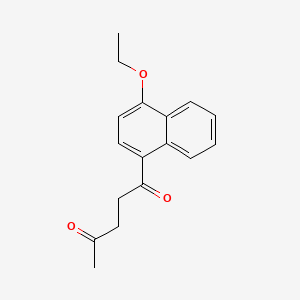
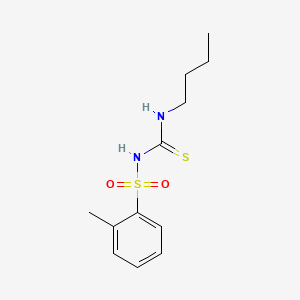

![3,4-Dihydrobenzo[c]acridine](/img/structure/B14446047.png)
